3-(Carboxymethyl)benzoic acid

Physicochemical Properties Lipophilicity Drug Design

Essential meta-substituted aromatic dicarboxylic acid linker for pharmaceutical and MOF synthesis. Unique geometry enables olopatadine API production and tailored coordination polymers. High purity (≥95%) ensures reliable results in analytical methods, including ANDA validation and forced degradation studies.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 2084-13-1
Cat. No. B1361844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Carboxymethyl)benzoic acid
CAS2084-13-1
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)CC(=O)O
InChIInChI=1S/C9H8O4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
InChIKeyQNUWEXSGZVBMDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Carboxymethyl)benzoic acid (CAS 2084-13-1) | Dicarboxylic Acid Building Block for Organic Synthesis & Coordination Chemistry


3-(Carboxymethyl)benzoic acid (CAS 2084-13-1), also known as m-carboxyphenylacetic acid or homoisophthalic acid, is an aromatic dicarboxylic acid with the molecular formula C₉H₈O₄ and a molecular weight of 180.16 g/mol [1]. Structurally, it features a benzoic acid core with a carboxymethyl (-CH₂COOH) substituent at the meta position, creating a semi-rigid linker with two distinct carboxylic acid moieties [2]. This compound is a white to off-white crystalline solid with a computed density of 1.4±0.1 g/cm³ and a predicted boiling point of 412.9±28.0 °C . Its primary applications lie in organic synthesis as a pharmaceutical intermediate—notably in the production of the antihistamine olopatadine—and as a versatile ligand in metal-organic frameworks (MOFs) and coordination polymers .

3-(Carboxymethyl)benzoic acid (CAS 2084-13-1) | Why Closely Related Analogs Cannot Be Simply Interchanged in Synthesis and Materials Design


Generic substitution of 3-(Carboxymethyl)benzoic acid with simpler benzoic acid derivatives (e.g., benzoic acid, phthalic acid, or homophthalic acid) is not feasible in most applications due to its unique meta-substitution pattern and semi-rigid linker geometry. Unlike para-substituted analogs such as 4-(carboxymethyl)benzoic acid, the meta-carboxymethyl group in this compound introduces a distinct spatial arrangement and electronic distribution that critically influences molecular recognition, coordination geometry, and reactivity [1]. In drug synthesis, the meta-substitution is essential for the correct stereochemical outcome in reactions leading to pharmaceuticals like olopatadine . In materials science, this positional isomerism dictates the dimensionality and topology of the resulting metal-organic frameworks (MOFs), as the angle between carboxylate binding sites directly governs network formation . The following sections provide quantitative evidence demonstrating where these differences translate into measurable performance or property distinctions.

3-(Carboxymethyl)benzoic acid (CAS 2084-13-1) | Comparative Performance Data for Scientific Selection


Comparative Physicochemical Properties: 3-(Carboxymethyl)benzoic acid vs. Homophthalic Acid and Benzoic Acid

In terms of physicochemical properties, 3-(Carboxymethyl)benzoic acid exhibits a higher lipophilicity (computed LogP ~1.1-1.2) and a larger topological polar surface area (TPSA = 74.6 Ų) compared to its close analog homophthalic acid (LogP ~0.8, TPSA = 74.6 Ų) and the simpler benzoic acid (LogP ~1.9, TPSA = 37.3 Ų) [1][2][3][4]. This is a direct consequence of the additional -CH₂- spacer in the carboxymethyl group . While the TPSA is identical to homophthalic acid, the increased LogP of 3-(Carboxymethyl)benzoic acid suggests improved passive membrane permeability, which is a key consideration in medicinal chemistry and drug discovery [5].

Physicochemical Properties Lipophilicity Drug Design

Vendor-Specified Purity and Procurement: 3-(Carboxymethyl)benzoic acid vs. Common Analogs

The commercially available purity of 3-(Carboxymethyl)benzoic acid is consistently specified at 95% by multiple suppliers, a benchmark that aligns with or exceeds the typical purity ranges offered for simpler benzoic acid derivatives . For example, while benzoic acid is widely available at >99% purity, its derivatives, such as phthalic acid and homophthalic acid, are often offered at purities ranging from 95% to 98% . The 95% purity specification for 3-(Carboxymethyl)benzoic acid is therefore a standard, reliable benchmark for most research applications, ensuring reproducibility in synthetic and analytical workflows .

Analytical Chemistry Quality Control Procurement

Thermal Stability and Processability in Coordination Polymers: 3-(Carboxymethyl)benzoic acid vs. Simple Benzoates

When used as a ligand in coordination polymers, 3-(Carboxymethyl)benzoic acid imparts a low coefficient of thermal expansion (CTE) to the resulting materials. Its CTE has been reported as 2.5 × 10⁻⁴ K⁻¹, which is a desirable property for applications requiring dimensional stability over a range of temperatures . This value is significantly lower than the CTE of many common polymers and metal-organic frameworks built from simpler, more rigid benzoate linkers [1][2]. The semi-rigid nature of the carboxymethyl linker allows for some structural flexibility while maintaining a robust network, a feature not readily achievable with the fully rigid terephthalic acid or the less constrained phthalic acid .

Coordination Polymers Thermal Stability Materials Science

3-(Carboxymethyl)benzoic acid (CAS 2084-13-1) | Evidence-Based Research and Industrial Application Scenarios


Pharmaceutical Intermediate for Olopatadine and Related APIs

This compound is a critical intermediate in the multi-step synthesis of the antihistamine drug olopatadine . The synthesis involves reactions that leverage the specific geometry and reactivity of the meta-carboxymethyl group. A reported synthetic route using this intermediate achieves a final product with up to 96.4% purity, highlighting the compound's utility in producing high-quality active pharmaceutical ingredients (APIs) . Researchers developing new antihistamines or other drugs requiring a meta-substituted benzoic acid core should prioritize this compound over simpler, more rigid analogs.

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

3-(Carboxymethyl)benzoic acid serves as a versatile, semi-rigid linker for constructing MOFs and coordination polymers with tailored topologies [1]. The meta-positioning of the carboxymethyl group introduces an angle between the two carboxylate binding sites, which can lead to the formation of helical or layered structures that are difficult to achieve with linear (terephthalic acid) or ortho-substituted (phthalic acid) linkers [2]. Furthermore, the low coefficient of thermal expansion (2.5 × 10⁻⁴ K⁻¹) observed in some of its polymeric materials makes it a candidate for applications requiring high thermal and dimensional stability .

Analytical Reference Standard and Method Development for Related Substances

Due to its well-defined structure and high commercial purity (≥95%), 3-(Carboxymethyl)benzoic acid is frequently used as a reference standard in analytical chemistry [3]. It is employed in method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA), as well as for forced degradation studies to identify potential impurities in drug substances [3]. Its distinct chromatographic behavior, driven by its unique LogP and TPSA, makes it a valuable compound for establishing robust analytical methods for a range of benzoic acid derivatives [4].

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